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Compound of Interest

Compound Name: EC19

Cat. No.: B1671071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic retinoid EC19 with its parent

compound, All-trans retinoic acid (ATRA), and a related synthetic retinoid, EC23. The data

presented herein is based on a key study investigating the anticancer properties of these

compounds.[1]

Data Summary
The antiproliferative and cytotoxic activities of EC19, EC23, and ATRA were evaluated across a

panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values,

which represent the concentration of a drug that is required for 50% inhibition in vitro, are

summarized in the table below. Lower IC50 values indicate higher potency.
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Cell Line Compound IC50 (µM)

HepG2 (Hepatocellular

Carcinoma)
ATRA 36.2

EC19 42.2

EC23 0.74

Caco-2 (Colorectal

Adenocarcinoma)
ATRA 58.0

EC19 10.8

EC23 14.7

MCF-7 (Breast

Adenocarcinoma)
ATRA 99.0

EC19 9.4

EC23 5.56

Key Findings:

EC19 demonstrates significantly greater potency than ATRA in Caco-2 and MCF-7 cell lines,

with IC50 values of 10.8 µM and 9.4 µM, respectively, compared to ATRA's 58.0 µM and 99.0

µM.[1]

In HepG2 cells, EC19 (IC50: 42.2 µM) showed slightly lower potency compared to ATRA

(IC50: 36.2 µM).[1]

The synthetic retinoid EC23 exhibited the highest potency in HepG2 and MCF-7 cell lines.[1]

Further investigation in Caco-2 cells revealed that EC19 has a higher potency in inducing

apoptosis compared to ATRA and EC23.[1] It also caused significant cell cycle arrest at the

subG0-G1, S, and G2/M phases.[1]

In a transwell invasion assay, EC19 was shown to reduce cellular metastasis, which was

attributed to the overexpression of E-cadherin, retinoic acid-induced 2 (RAI2), and Werner

(WRN) genes.[1]
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Experimental Protocols
The following methodologies were employed in the study to determine the potency and

selectivity of EC19.

1. Cell Culture and Treatment:

Human cancer cell lines (HepG2, Caco-2, and MCF-7) were cultured in appropriate media

supplemented with fetal bovine serum and antibiotics.

Cells were seeded in 96-well plates and allowed to attach overnight.

The cells were then treated with various concentrations of EC19, EC23, or ATRA for a

specified period.

2. MTT Assay for Cell Viability (IC50 Determination):

After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) solution was added to each well.

The plates were incubated to allow the formation of formazan crystals by viable cells.

The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

The absorbance was measured at a specific wavelength using a microplate reader.

IC50 values were calculated from the dose-response curves.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide):

Caco-2 cells were treated with EC19, EC23, or ATRA.

The cells were harvested and stained with Annexin V-fluorescein isothiocyanate (FITC) and

propidium iodide (PI).

The stained cells were analyzed by flow cytometry to differentiate between viable, early

apoptotic, late apoptotic, and necrotic cells.
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4. Cell Cycle Analysis:

Treated Caco-2 cells were fixed and stained with a DNA-intercalating dye (e.g., propidium

iodide).

The DNA content of the cells was analyzed by flow cytometry to determine the percentage of

cells in different phases of the cell cycle (G0/G1, S, G2/M).

5. Transwell Invasion Assay:

The invasive potential of Caco-2 cells was assessed using a transwell chamber coated with

Matrigel.

Cells treated with EC19 were seeded in the upper chamber.

The lower chamber contained a chemoattractant.

After incubation, the non-invading cells were removed, and the invading cells on the lower

surface of the membrane were stained and counted.

6. Gene Expression Analysis:

RNA was extracted from treated Caco-2 cells.

The expression levels of metastasis-related genes (E-cadherin, RAI2, WRN) were quantified

using real-time quantitative polymerase chain reaction (RT-qPCR).
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Caption: Simplified signaling pathway of retinoid compounds like EC19 and ATRA.
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Caption: Workflow for determining the IC50 values of test compounds.

Logical Relationship of EC19's Anticancer Effects
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Caption: The multifaceted anticancer effects of EC19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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